molecular formula C9H13Cl2N3O B1418760 3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride CAS No. 1185307-15-6

3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride

Cat. No. B1418760
M. Wt: 250.12 g/mol
InChI Key: KWEYRLAUDATGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride is a potent heterocyclic molecule with a wide range of biological activities. It has a molecular formula of C9H13Cl2N3O and a molecular weight of 250.12 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride consists of a pyridazine ring substituted with a chlorine atom and a piperidin-4-yloxy group .


Physical And Chemical Properties Analysis

3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride has a molecular weight of 250.13 and a molecular formula of C9H13Cl2N3O . It should be stored sealed in a dry place at room temperature .

Scientific Research Applications

Corrosion Inhibition

Research has explored the use of 3-chloropyridazine derivatives as corrosion inhibitors. Olasunkanmi et al. (2018) found that these derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and 1-(6-chloropyridazin-3-yl)piperidin-4-ol, effectively protect mild steel surfaces in hydrochloric acid solutions. The compounds form a pseudo-capacitive protective film on the steel surface, inhibiting both oxidative and reductive reactions involved in the corrosion process (Olasunkanmi, Mashuga, & Ebenso, 2018).

Antidiabetic Medication Development

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, and evaluated them for their potential as anti-diabetic medications. These compounds showed strong inhibition potential for Dipeptidyl peptidase-4 (DPP-4) and exhibited excellent antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activity

A study by Kandile and Zaky (2015) demonstrated the antimicrobial potential of pyridazine derivatives. They synthesized a series of pyrano[2,3-c]pyridazines using piperidine as the organocatalyst. The compounds exhibited significant antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Escherichia coli (Kandile & Zaky, 2015).

Anticancer Properties

Lee et al. (2009) explored the development of anticancer agents using 3-allylthio-6-aminopyridazine derivatives. These compounds were synthesized through a process involving the formation of a pyridazine nucleus, dichlorination, allylthiolation, and amination. Several derivatives showed promising antiproliferative activities against human liver cancer cells (Lee, Kim, Moon, & Park, 2009).

properties

IUPAC Name

3-chloro-6-piperidin-4-yloxypyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEYRLAUDATGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.